2,5-Dichloro-4-nitropyridine 1-oxide
Overview
Description
2,5-Dichloro-4-nitropyridine 1-oxide is a useful research compound. Its molecular formula is C5H2Cl2N2O3 and its molecular weight is 208.98 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
2,5-Dichloro-4-nitropyridine 1-oxide has been studied for its crystal structure. Similar compounds, like 2-Bromo-4-nitropyridine N-oxide, demonstrate orthorhombic space groups with molecules linked into pairs by hydrogen bonds, forming layers held together by van der Waals contacts. These studies help in understanding molecular arrangement and intermolecular interactions (Hanuza et al., 2002).
Synthesis and Characterization
Research into similar nitropyridines, such as 2,4,6-Trinitropyridine, has advanced the understanding of nitropyridine synthesis. These substances are characterized by various analytical methods, providing insights into their physical, thermal, and explosive properties (Licht & Ritter, 1988).
Molecular Complexation and Chemical Reactions
Studies on molecular complexes of nitropyridine N-oxides reveal that complexation with various acceptors activates the nitro group for nucleophilic replacement, indicating potential applications in chemical synthesis and reaction mechanisms (Nizhnik et al., 2008).
Molecular Structure Determination
Research on the molecular structures of various nitropyridine N-oxides, including 4-nitropyridine N-oxide, contributes to the understanding of structural parameters crucial for the design of new materials and drugs (Chiang & Song, 1983).
Nonlinear Optics Characterization
Studies on related compounds like 3‐methyl‐4‐nitropyridine‐1‐oxide, which show high optical nonlinear behavior, particularly for second‐harmonic generation, are crucial for developing new optical materials [(Andreazza et al., 1990)](https://consensus.app/papers/growth-3‐methyl‐4‐nitropyridine‐1‐oxide-crystals-andreazza/76565b15d05c5d14a0b97551d8b9ee17/?utm_source=chatgpt).
Hydrogen Bonding and Solvent Interaction
The use of nitropyridine N-oxides, such as 4-nitropyridine N-oxide, as solvatochromic indicators for assessing the hydrogen-bond donor ability of solvents, is another area of interest. This research has implications for understanding solvent interactions in various chemical processes (Lagalante et al., 1996).
Electron Spin Resonance and Spectra Analysis
The study of the electron spin resonance and electronic spectra of the anion radicals of 4-nitropyridine and 4-nitropyridine 1-oxide contributes to the understanding of spin densities and electronic structures of these compounds, which is fundamental in the field of physical chemistry (Itoh et al., 1963).
Molecular Complexation in Nonlinear Optics
Research into the molecular complexation of nitropyridine N-oxides for nonlinear optical behavior is significant for the development of new materials with specific optical properties. This research provides a basis for the design of advanced materials in optics and electronics (Muthuraman et al., 2001).
Photochemical Processes
Investigations into the primary photochemical processes of 4-nitropyridine N-oxide, including its photochemical behavior in different solutions, have contributed to a deeper understanding of photochemistry, relevant for fields such as photophysics and photochemical synthesis (Hata et al., 1972).
Chemical Reactivity and Derivative Preparation
Research on the reactivity of 4-nitropyridine-N-oxide, particularly for the preparation of substituted derivatives, is crucial for synthetic chemistry, providing a method to obtain various pyridine derivatives with potential applications in pharmaceuticals and material science (Hertog & Combe, 2010)
Safety and Hazards
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2,5-dichloro-4-nitropyridine 1-oxide belongs, are known to interact with various biological targets, depending on their specific substitutions and functional groups .
Mode of Action
Nitropyridines, in general, are known to undergo various chemical reactions, including electrophilic aromatic substitution and [1,5] sigmatropic shift . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Nitropyridines are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other compounds or substances that could interact with this compound.
Biochemical Analysis
Biochemical Properties
2,5-Dichloro-4-nitropyridine 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in π-hole interactions, which are crucial for its biochemical activity . These interactions involve the nitro group and the N-oxide group, which can form hydrogen bonds, halogen bonds, and coordination bonds with other biomolecules
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form π-hole interactions allows it to modulate cellular functions by interacting with key biomolecules involved in these processes . For example, it can influence the activity of enzymes and proteins that regulate gene expression and metabolic pathways, thereby affecting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form specific binding interactions with biomolecules. The compound’s nitro and N-oxide groups are critical for these interactions, allowing it to act as an enzyme inhibitor or activator . These interactions can lead to changes in gene expression and enzyme activity, which are essential for its biochemical effects. The compound’s ability to participate in π-hole interactions further enhances its molecular activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate cellular functions without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of cellular processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biomedical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels The compound’s ability to participate in π-hole interactions allows it to modulate these pathways, influencing overall metabolic activity
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s ability to form specific binding interactions allows it to be transported to various cellular compartments, where it can exert its biochemical effects. Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in biomedical applications.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it can exert its biochemical activity The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the nucleus or mitochondria
Properties
IUPAC Name |
2,5-dichloro-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O3/c6-3-2-8(10)5(7)1-4(3)9(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLFCBBWDXLUOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C[N+](=C1Cl)[O-])Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624366 | |
Record name | 2,5-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405230-81-1 | |
Record name | 2,5-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.